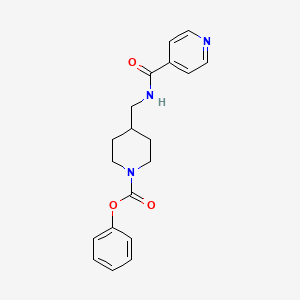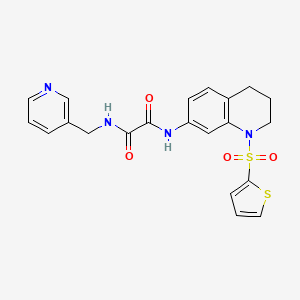
N1-(pyridin-3-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis of complex organic molecules, including pyridine and thiophene derivatives, is crucial for the advancement of organic chemistry and material science. The compound's structure suggests its relevance in synthetic methodologies aimed at creating novel heterocyclic compounds. For example, Bhunia et al. (2022) demonstrated the utility of related compounds in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, highlighting the importance of such structures in facilitating chemoselective reactions (Bhunia, De, & Ma, 2022). This process underscores the compound's potential in creating diverse N-arylation products, essential for pharmaceutical and material science research.
Material Science and Photodynamic Therapy
In material science, compounds containing pyridine and thiophene units have been explored for their photophysical properties and applications in photodynamic therapy. Zhu et al. (2019) investigated the formation of an iron(III) complex for its application in photodynamic therapy for breast cancer, showcasing the potential of heterocyclic compounds in medical applications (Zhu et al., 2019). The study highlighted the complex's ability to act as a photosensitizer, paving the way for its use in treating cancer through light-mediated mechanisms.
Pharmacological Applications
The structural complexity of N1-(pyridin-3-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suggests its potential in the development of pharmacologically active compounds. Zajdel et al. (2016) designed a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives as potent 5-HT6 receptor ligands, demonstrating pro-cognitive and antidepressant-like properties (Zajdel et al., 2016). This research indicates the potential use of similarly structured compounds in addressing neurological disorders and enhancing cognitive functions.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-20(23-14-15-4-1-9-22-13-15)21(27)24-17-8-7-16-5-2-10-25(18(16)12-17)31(28,29)19-6-3-11-30-19/h1,3-4,6-9,11-13H,2,5,10,14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQQTOIOFJEMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
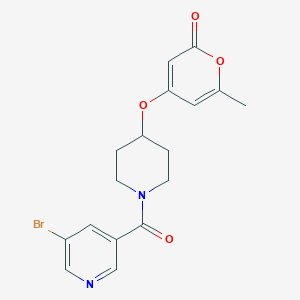
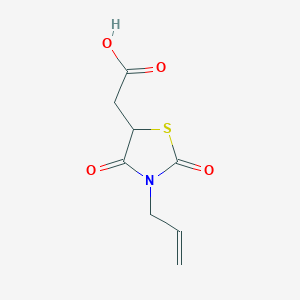
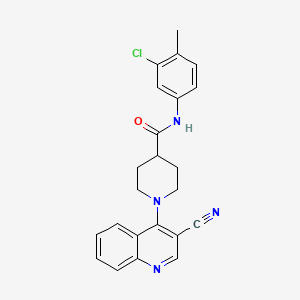

![(E)-4-(Dimethylamino)-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2590171.png)
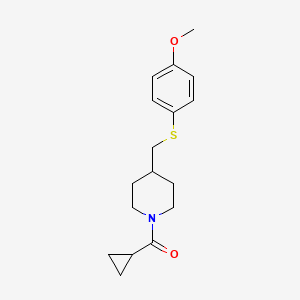
![5-((2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590174.png)

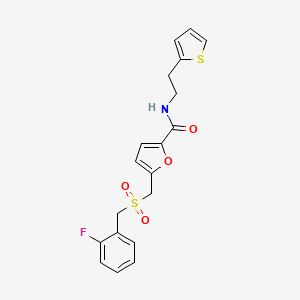
![N-benzyl-N-methyl-1-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2590184.png)
